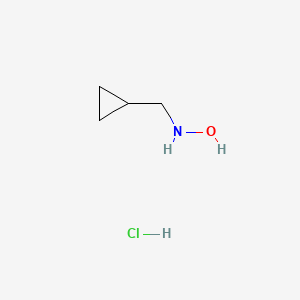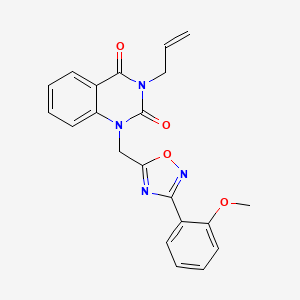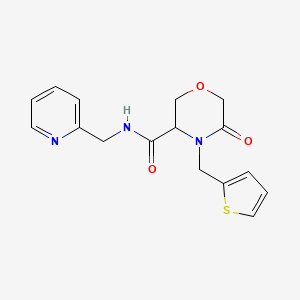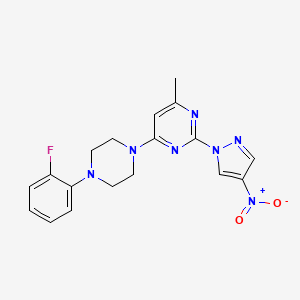![molecular formula C22H25Cl2N3O4S2 B2530585 N-(4-chlorobenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride CAS No. 1215796-18-1](/img/structure/B2530585.png)
N-(4-chlorobenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(4-chlorobenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride" is a chemically synthesized molecule that may be related to various benzamide derivatives with potential biological activities. While the specific compound is not directly mentioned in the provided papers, similar compounds with benzamide and thiazole moieties have been synthesized and studied for their biological activities, including cardiac electrophysiological activity, gastrokinetic activity, cytotoxicity, antimicrobial, anti-inflammatory, and psychotropic activity, as well as antitumor properties .
Synthesis Analysis
The synthesis of benzamide derivatives often involves the reaction of appropriate amine precursors with acyl chlorides or other acylating agents. For example, the synthesis of N-substituted imidazolylbenzamides was achieved by reacting imidazole with benzene-sulfonamides . Similarly, the synthesis of a thiadiazole derivative was based on the dehydrosulfurization reaction of hydrazinecarbothioamide . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.
Molecular Structure Analysis
Molecular structure analysis typically involves spectroscopic methods such as NMR and IR spectroscopy, as well as mass spectrometry, and sometimes X-ray crystallography to determine the conformational features of the compound . The molecular docking studies can also be used to predict the interaction of the compound with biological targets, as seen in the study of a thiadiazole derivative's potential inhibition of dihydrofolate reductase .
Chemical Reactions Analysis
The chemical reactivity of benzamide derivatives can vary depending on the substituents present on the benzamide core. For instance, the presence of a morpholino group could influence the reactivity and interaction with biological targets . The reactivity of the thiazole ring, as seen in the synthesis of imidazole-2-carboxamides, suggests that the compound may also undergo reactions with nucleophiles or electrophiles depending on the substitution pattern .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, including solubility, melting point, and stability, are influenced by their molecular structure. The presence of different substituents such as chloro, ethylsulfonyl, and morpholino groups can affect these properties. The compounds' activities in various biological assays can provide indirect information about their physicochemical characteristics, as seen in the studies where benzamide derivatives demonstrated various biological activities .
Wissenschaftliche Forschungsanwendungen
Synthesis and Antitumor Properties
Recent research has focused on the synthesis of various compounds containing the morpholinoethyl moiety, demonstrating their potential in anticancer activities. For example, compounds with the morpholino group have been synthesized for screening within the National Cancer Institute's Developmental Therapeutic Program, showing promise as new anticancer agents (Horishny et al., 2020).
Cardiac Electrophysiological Activity
N-substituted imidazolylbenzamides and benzene-sulfonamides, including morpholino derivatives, have been studied for their cardiac electrophysiological activity. These compounds have shown potential as class III electrophysiological agents, indicating their importance in developing treatments for cardiac arrhythmias (Morgan et al., 1990).
Antimicrobial and Antifungal Agents
The synthesis of new 1,2,4-triazole derivatives containing the morpholine moiety has been explored, with some compounds demonstrating good to moderate antimicrobial activity. This research highlights the potential of such derivatives in developing new antimicrobial and antifungal agents (Sahin et al., 2012).
Carbonic Anhydrase Inhibitors
Studies on aromatic sulfonamide inhibitors of carbonic anhydrases have included compounds with the morpholinopropyl moiety. These inhibitors have shown activity against multiple carbonic anhydrase isoforms, suggesting their utility in treating diseases where carbonic anhydrase activity is implicated (Supuran et al., 2013).
Physicochemical Properties and CO2 Sorption
The study of protic ionic liquids, including those with morpholinium-based cations, has provided insights into their physicochemical properties and CO2 sorption capabilities. Such research is crucial for applications in green chemistry and environmental technology (Sardar et al., 2020).
Eigenschaften
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-3-ethylsulfonyl-N-(2-morpholin-4-ylethyl)benzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O4S2.ClH/c1-2-32(28,29)17-6-3-5-16(15-17)21(27)26(10-9-25-11-13-30-14-12-25)22-24-20-18(23)7-4-8-19(20)31-22;/h3-8,15H,2,9-14H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXDMEUOPIVWUFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC(=C1)C(=O)N(CCN2CCOCC2)C3=NC4=C(S3)C=CC=C4Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25Cl2N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorobenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(4-Chlorophenyl)methyl]-N-Boc-glycine](/img/structure/B2530504.png)
![N-(3,4-dichlorophenyl)-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide](/img/structure/B2530505.png)


![ethyl 6-amino-4-(2-chlorophenyl)-5-cyano-2-{[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanyl]methyl}-4H-pyran-3-carboxylate](/img/structure/B2530511.png)

![2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2530513.png)

![4-[4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]thieno[2,3-d]pyrimidine](/img/structure/B2530518.png)
![Ethyl 2-(1,1,3-trioxo-2H,3H-1lambda6-[1,2]thiazolo[5,4-b]pyridin-2-yl)acetate](/img/structure/B2530519.png)
![11-(4-(4-fluorobenzyl)piperazin-1-yl)-2,3-dihydro-1H-benzo[4,5]imidazo[1,2-a]cyclopenta[d]pyridine-4-carbonitrile](/img/structure/B2530521.png)
![Ethyl 2-[(2-chlorobenzoyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B2530523.png)
![6-(1H-pyrazol-1-yl)-2-({1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2530524.png)